An In-depth Technical Guide to 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Introduction: Bridging Heterocyclic Chemistry and Organophosphorus Compounds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to developing novel therapeutics. 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid emerges as a compound of significant interest, positioned at the intersection of two biologically important classes: thiophene derivatives and organophosphorus compounds. Thiophene and its analogues are well-established heterocyclic scaffolds in a multitude of FDA-approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The inherent electronic and bioisosteric characteristics of the thiophene ring enhance its ability to interact with diverse biological targets.[2]
Concurrently, the introduction of a phosphonate moiety offers a unique set of physicochemical properties. Organophosphorus compounds are integral to numerous biological processes and have been successfully designed as enzyme inhibitors, antiviral agents, and anticancer drugs.[4] The phosphonate group, in particular, can act as a stable mimic of a carboxylate or phosphate group, potentially modulating a compound's solubility, metabolic stability, and target binding affinity.[5]
This technical guide provides a comprehensive overview of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid, detailing its chemical structure, a plausible synthetic pathway, and expected physicochemical and spectroscopic properties. Furthermore, it delves into the potential therapeutic applications of this molecule, grounded in the established biological roles of its constituent moieties, for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is characterized by a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a dimethylphosphoryl group.
Table 1: Physicochemical Properties of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 2361970-76-3 | Commercial Suppliers |
| Molecular Formula | C₇H₉O₃PS | Commercial Suppliers |
| Molecular Weight | 204.19 g/mol | Commercial Suppliers |
| Physical Form | Solid | Commercial Suppliers |
| Purity | ≥95% | Commercial Suppliers |
| Storage Conditions | 2-8°C, sealed in dry, dark place | Commercial Suppliers |
| InChI | 1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9) | Commercial Suppliers |
| InChIKey | VEGQMZMPMRZWMI-UHFFFAOYSA-N | Commercial Suppliers |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned to start from the commercially available thiophene-2-carboxylic acid. A key step involves the selective lithiation at the 5-position of the thiophene ring, followed by quenching with a suitable electrophilic phosphorus reagent.
Caption: Proposed synthesis of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with in-process checks and characterization steps to ensure the successful formation of the desired product.
Materials:
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Thiophene-2-carboxylic acid
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Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
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Anhydrous tetrahydrofuran (THF)
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Dimethyl chlorophosphate
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Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Deuterated solvents for NMR (e.g., DMSO-d₆)
Procedure:
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Preparation of the Lithiated Intermediate:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve thiophene-2-carboxylic acid in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add two equivalents of LDA solution via the dropping funnel, maintaining the temperature below -70 °C. The use of two equivalents is crucial as the first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the 5-position of the thiophene ring.[8]
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Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the dianion can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the absence of the H5 proton signal.
-
-
Phosphorylation:
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To the cooled solution of the lithiated intermediate, slowly add one equivalent of dimethyl chlorophosphate.
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Allow the reaction to stir at -78 °C for an additional 2-3 hours and then warm to room temperature overnight.
-
-
Work-up and Purification:
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid as a solid.
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Structural Characterization: Spectroscopic Analysis
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring (H3 and H4), with coupling constants typical for ortho-coupling in a thiophene ring. The methyl protons on the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus. The acidic proton of the carboxylic acid will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the thiophene ring, the carboxylic acid carbon, and the two methyl carbons. The carbons of the thiophene ring will exhibit coupling to the ³¹P nucleus.
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³¹P NMR: The phosphorus-31 NMR spectrum should display a single resonance, confirming the presence of one phosphorus environment.
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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A broad O-H stretch from the carboxylic acid.
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A strong C=O stretch from the carboxylic acid carbonyl group.
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A P=O stretch from the phosphoryl group.
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C-H and C=C stretching vibrations from the thiophene ring.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid. Fragmentation patterns could provide further structural information.[9]
Potential Applications in Drug Development
The unique hybrid structure of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid suggests several promising avenues for investigation in drug development.
Anticancer Potential
Both thiophene derivatives and organophosphorus compounds have been extensively explored as anticancer agents.[1][4] Thiophene-containing molecules have demonstrated efficacy against various cancer cell lines.[2] The phosphonate group can enhance the interaction with biological targets, and phosphonate-containing compounds have shown antiproliferative activity.[10] Therefore, 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a compelling candidate for screening against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative effects.
Anti-inflammatory and Analgesic Properties
Many thiophene-2-carboxylic acid derivatives are known for their anti-inflammatory and analgesic properties.[3] The incorporation of a phosphonate group could modulate these activities, potentially leading to a more potent or selective agent. Investigation into its ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX) would be a logical next step.
Antimicrobial and Antifungal Activity
The thiophene nucleus is a core component of many antimicrobial and antifungal drugs.[1] The introduction of a phosphoryl group could enhance these properties. Screening 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid against a range of bacterial and fungal strains would be a valuable endeavor to explore its potential as an anti-infective agent.
Caption: Potential therapeutic applications and initial screening workflows.
Conclusion and Future Directions
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid represents a molecule with significant untapped potential in the field of drug discovery. Its synthesis, while not explicitly documented, is achievable through established chemical transformations. This guide provides a foundational framework for its preparation and characterization.
Future research should focus on the practical synthesis and thorough characterization of this compound. Following successful synthesis, a comprehensive biological evaluation is warranted to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, could further optimize its biological activity and lead to the development of novel therapeutic candidates. The convergence of the well-regarded thiophene scaffold with the versatile phosphonate group makes 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid a compelling target for further investigation.
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